molecular formula C9H12N2O2 B1629064 2-Isopropyl-4-nitroaniline CAS No. 94831-94-4

2-Isopropyl-4-nitroaniline

Cat. No.: B1629064
CAS No.: 94831-94-4
M. Wt: 180.2 g/mol
InChI Key: LSNMDLKVJFLHEN-UHFFFAOYSA-N
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Description

2-Isopropyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of an isopropyl group and a nitro group attached to an aniline ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-nitroaniline typically involves the nitration of 2-isopropylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 2-Isopropyl-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the electrophile used.

Scientific Research Applications

2-Isopropyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a model compound in biochemical assays.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

    2-Nitroaniline: Similar structure but lacks the isopropyl group.

    4-Nitroaniline: Similar structure but lacks the isopropyl group.

    2-Isopropylaniline: Similar structure but lacks the nitro group.

Uniqueness: 2-Isopropyl-4-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.

Properties

IUPAC Name

4-nitro-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNMDLKVJFLHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625270
Record name 4-Nitro-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94831-94-4
Record name 2-(1-Methylethyl)-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94831-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2-Isopropyl-4-nitro-phenyl)-acetamide (3 g, 13.5 mmol) was dissolved in absolute ethanol (20 mL) and 5N hydrochloric acid (20 mL) was added. The mixture was heated to reflux overnight, cooled to r.t. then concentrated in vacuo to remove the ethanol. The mixture was basified with dilute sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers were washed with water and brine solution, dried over sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (60-120 mesh), eluting with 17% ethyl acetate/petroleum ether to afford 2-isopropyl-4-nitro-phenylamine (2.1 g, 85%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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